Quinine is extracted from the bark of several species of the cinchona tree, notably Cinchona officinalis, which is native to South America. The extraction process involves harvesting the bark, followed by solvent extraction and purification techniques to isolate quinine in its active form.
Quinine is classified as an alkaloid, specifically a type of cinchona alkaloid. It has the chemical formula and a molecular weight of approximately 324.42 g/mol. Its structural classification places it within the broader category of natural products, which are compounds produced by living organisms.
The synthesis of quinine has been a significant area of study in organic chemistry, with various methods developed to produce this compound either from natural sources or through total synthesis.
The Woodward-Doering synthesis involves multiple steps:
Quinine's molecular structure is complex, featuring a bicyclic system with both aromatic and aliphatic components.
Quinine undergoes various chemical reactions that are critical for both its biological activity and synthetic applications.
The reaction mechanisms often involve nucleophilic attacks on electrophilic centers within the quinine structure, leading to various functional group transformations.
Quinine's primary mechanism of action is related to its effect on the malaria parasite Plasmodium falciparum.
Research indicates that quinine binds to the heme group in hemoglobin, preventing its conversion into non-toxic hemozoin, thus exerting its antimalarial effects .
Quinine exhibits distinct physical and chemical properties that influence its use in pharmaceuticals.
Quinine has several important applications beyond its historical use as an antimalarial agent.
The earliest records of Cinchona bark therapeutic use originate from 17th-century Jesuit missionaries in Peru. Working alongside Quichuan communities, they documented indigenous applications of the bark for treating "chills" (trembling), though primary sources remain scarce. As noted in historical analyses: "The discovery of cinchona bark and its use in malaria treatment must have come from the Jesuits, who worked with the native Andeans... and learned how the bark... could be used for chills" [1] [5].
A critical knowledge gap persists regarding whether Andean populations applied the bark specifically for malaria-like fevers. Jesuit correspondence from the Loja region (Ecuador) describes febrifuge applications, yet the precise ethnomedical context is lost. As one study emphasizes: "The gap in our knowledge can only be resolved with the discovery of written documents by the Jesuits about quinine for malaria" [5]. Jesuit records nonetheless facilitated the bark’s introduction to Europe as "Jesuit’s powder" or "Cardinal’s bark" by the 1640s [9].
European colonial powers systematized Cinchona classification amid supply crises. Carl Linnaeus erroneously named the genus Cinchona (omitting the "h" in Chinchón) to honor the Countess of Chinchón, despite disputed accounts of her malaria cure [9]. By 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou revolutionized alkaloid extraction:
| Extraction Milestones | Methodological Advance |
|---|---|
| Pre-1820 | Bark dried, powdered, mixed with wine |
| 1820 Protocol | Ethanol-based extraction yielding crystalline quinine sulfate |
| Post-1820 Standardization | Isolation of quinidine, cinchonine, and cinchonidine alkaloids |
This purification enabled dose precision, replacing variable bark preparations. As one source notes: "Purified quinine then replaced the bark as the standard treatment for malaria" [2]. Colonial botany concurrently classified species: Cinchona officinalis (Lojabark), C. calisaya, and C. ledgeriana were identified as high-yield variants [9].
Bouchardat’s 1842 alkaloid quantification of Cinchona barks revealed drastic variability (1–12% quinine content), necessitating chemical standardization [6]. Key developments included:
The Schedula Romana (1649) exemplified early standardization—7–9g of powdered bark infused in wine—aligning with modern quinine dosing (0.75–1.5g/day) [6].
WWII’s Pacific theater triggered a quinine supply catastrophe:
Table: Strategic Responses to Quinine Shortages
| Initiative | Scientific Outcome | Limitation |
|---|---|---|
| Quinacrine (Atabrine) mass-production | Synthetic substitute enabling daily chemoprophylaxis | Poor compliance due to skin-yellowing side effects |
| U.S. transplantation of Cinchona to Brazil | Long-term cultivation effort | 5-year maturation period; eclipsed by synthetics |
| Woodward-Doering 1944 "synthesis" | D-quinotoxine → quinine via Rabe-Kindler method | Controversy over unreplicated final steps |
The unresolved synthesis controversy persisted until 2008, when Aaron Smith and Robert Williams validated the Rabe-Kindler conversion (1918), confirming aluminum reduction required oxygen-free conditions [4]. This wartime crisis ultimately catalyzed antimalarial diversification, including chloroquine development [8].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8